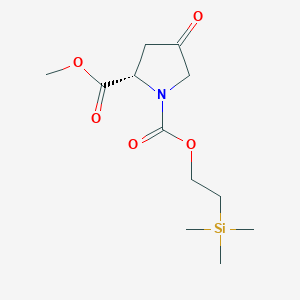
Sodiumethene-1,1-diylbis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodiumethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C2H7NaO6P2. It is also known as tetrasodium ethylene 1,1-diphosphonate. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to chelate metal ions and inhibit scale formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ethenylidenebis(phosphonate) typically involves the base-catalyzed reaction of a methylenebis(phosphonate) ester with paraformaldehyde, followed by acid-catalyzed elimination of methanol . This two-step procedure is efficient and allows for the preparation of the compound in high yields.
Industrial Production Methods
In industrial settings, the production of tetrasodium ethenylidenebis(phosphonate) often involves large-scale reactions under controlled conditions to ensure purity and consistency. The process may include the use of microwave-assisted alkylation of phosphonic ester-acid derivatives, which enhances reaction efficiency and reduces production time .
Análisis De Reacciones Químicas
Types of Reactions
Sodiumethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for converting ethenylidenebis(phosphonate) esters to the free acid . Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrasodium ethenylidenebis(phosphonate) can lead to the formation of various phosphonate derivatives.
Aplicaciones Científicas De Investigación
Sodiumethene-1,1-diylbis(phosphonate) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tetrasodium ethenylidenebis(phosphonate) involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes involved in bone resorption by mimicking the structure of natural substrates and interfering with enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium vinylidenediphosphonate
- Sodium ethane-1,1-diylbis(phosphonate)
- Sodium ethene-1,1-diylbis(phosphonate)
Uniqueness
Sodiumethene-1,1-diylbis(phosphonate) is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and inhibit scale formation effectively. Compared to similar compounds, it offers enhanced stability and efficiency in various applications, making it a valuable compound in both scientific research and industrial processes .
Propiedades
Fórmula molecular |
C2H2Na4O6P2 |
|---|---|
Peso molecular |
275.94 g/mol |
Nombre IUPAC |
tetrasodium;dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6O6P2.4Na/c1-2(9(3,4)5)10(6,7)8;;;;/h1H2,(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
Clave InChI |
IUKUDPQMUDARFC-UHFFFAOYSA-J |
SMILES canónico |
C=C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B8510733.png)



![13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one](/img/structure/B8510756.png)
![10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B8510757.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclobutanecarbonitrile](/img/structure/B8510764.png)
![4-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one](/img/structure/B8510786.png)
![2-[2-(3-Methylphenyl)ethyl]benzoic acid](/img/structure/B8510795.png)



![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)

